molecular formula C41H47N5O6 B10849156 H-Dmt-Tic-Lys(Z)-NH-Ph

H-Dmt-Tic-Lys(Z)-NH-Ph

Cat. No.: B10849156
M. Wt: 705.8 g/mol
InChI Key: MJVSDWUKXXUPBE-UHFFFAOYSA-N
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Description

H-Dmt-Tic-Lys(Z)-NH-Ph is a synthetic peptide compound known for its potent activity as a dual mu- and delta-opioid receptor antagonistIt is particularly noted for its ability to regulate factors related to obesity and bone mineral density .

Preparation Methods

The synthesis of H-Dmt-Tic-Lys(Z)-NH-Ph typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods for this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield.

Chemical Reactions Analysis

H-Dmt-Tic-Lys(Z)-NH-Ph can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its activity or stability.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions .

Scientific Research Applications

H-Dmt-Tic-Lys(Z)-NH-Ph has been extensively studied for its applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Some of its notable applications include :

    Obesity Management: The compound has been shown to reduce body weight gain and fat content in obese mice.

    Bone Health: It enhances bone mineral density, making it a potential candidate for treating osteoporosis.

    Insulin and Glucose Regulation:

    Opioid Receptor Studies: As a dual mu- and delta-opioid receptor antagonist, it is valuable for studying opioid receptor function and developing new analgesics.

Mechanism of Action

H-Dmt-Tic-Lys(Z)-NH-Ph exerts its effects primarily through its antagonistic activity at mu- and delta-opioid receptors. By binding to these receptors, it inhibits their activation, leading to various physiological effects. The compound’s ability to regulate body weight, fat content, and bone mineral density is likely mediated through its interaction with these opioid receptors .

Comparison with Similar Compounds

H-Dmt-Tic-Lys(Z)-NH-Ph is unique in its dual antagonistic activity at both mu- and delta-opioid receptors. Similar compounds include :

    Naltrexone: A well-known opioid receptor antagonist used in the treatment of opioid dependence and alcohol dependence.

    Naloxone: Another opioid receptor antagonist commonly used to reverse opioid overdoses.

    Dmt-Tic-Lys®-OH: A related compound with high affinity for delta-opioid receptors, used in receptor localization studies.

Properties

Molecular Formula

C41H47N5O6

Molecular Weight

705.8 g/mol

IUPAC Name

benzyl N-[5-[[2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-6-anilino-6-oxohexyl]carbamate

InChI

InChI=1S/C41H47N5O6/c1-27-21-33(47)22-28(2)34(27)24-35(42)40(50)46-25-31-16-10-9-15-30(31)23-37(46)39(49)45-36(38(48)44-32-17-7-4-8-18-32)19-11-12-20-43-41(51)52-26-29-13-5-3-6-14-29/h3-10,13-18,21-22,35-37,47H,11-12,19-20,23-26,42H2,1-2H3,(H,43,51)(H,44,48)(H,45,49)

InChI Key

MJVSDWUKXXUPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)NC5=CC=CC=C5)N)C)O

Origin of Product

United States

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